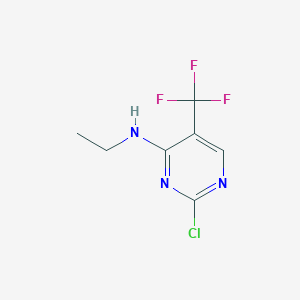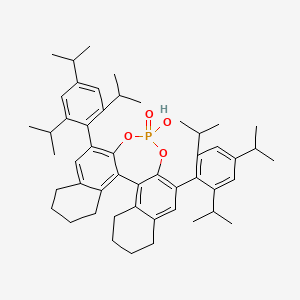
2,3-Difluoro-6-isopropoxybenzaldehyde
Overview
Description
2,3-Difluoro-6-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H10F2O2 . It has a molecular weight of 200.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F2O2/c1-6(2)14-9-4-3-8(11)10(12)7(9)5-13/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Spectroscopic Analysis and Molecular Interaction
Research into difluorobenzaldehydes, including structural isomers similar to 2,3-Difluoro-6-isopropoxybenzaldehyde, has revealed insights into their spectroscopic characteristics and molecular interactions. For example, matrix-isolation infrared spectroscopy studies have provided detailed analysis of photo-induced rotational isomerism in difluorobenzaldehydes, identifying distinct rotamers (anti and syn) and evaluating their energy differences, contributing to our understanding of molecular behavior under UV irradiation (Itoh et al., 2011). Additionally, investigations into π-stacked hydrogen-bonded chains and sheets in compounds closely related to this compound have underscored the importance of hydrogen bonding and π–π stacking interactions in determining the structural organization of these molecules (Wardell et al., 2005).
Synthesis and Anticancer Activity
The synthesis of fluorinated analogues of benzaldehydes, including those similar to this compound, and their incorporation into anticancer compounds have been explored. Fluorinated stilbenes synthesized from fluorinated benzaldehydes have shown promise in in vitro anticancer studies, highlighting the potential of fluoro-substituted compounds in medicinal chemistry (Lawrence et al., 2003).
Fluoroallylboration-Olefination Chemistry
Research into the synthesis techniques, such as fluoroallylboration-olefination, has led to the development of compounds with difluoro substitution patterns. These methods enable the creation of structurally complex and functionally rich molecules, providing valuable tools for the synthesis of novel organic compounds (Ramachandran et al., 2011).
Molecular Structure and Conformational Analysis
The conformational analysis and structural elucidation of difluorobenzaldehydes, through techniques such as ab initio and density functional theory calculations, have improved our understanding of their molecular geometries, vibrational frequencies, and electronic structures. These studies are crucial for predicting the behavior of these molecules in various chemical environments and for designing molecules with desired properties (Sağlam & Ucun, 2008).
Continuous Flow Chemistry in Nitration Reactions
The application of continuous flow chemistry for the nitration of compounds structurally related to this compound demonstrates the potential for efficient, selective, and scalable synthesis methods. This approach facilitates the production of key intermediates for further chemical synthesis, offering a reproducible and safer alternative to traditional batch processes (Knapkiewicz et al., 2012).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,3-difluoro-6-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(2)14-9-4-3-8(11)10(12)7(9)5-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQUIVNHTRFGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)








